5-(3-(Trifluoromethoxy)phenyl)pyrimidin-2-amine
Description
5-(3-(Trifluoromethoxy)phenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a trifluoromethoxy-substituted phenyl ring at the 5-position of the pyrimidine core. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the trifluoromethoxy group, which enhances metabolic stability and modulates interactions with biological targets such as ion channels or enzymes . The compound is commercially available (e.g., via suppliers listed in ChemicalRegister) and is often utilized as a synthetic intermediate or for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-3-1-2-7(4-9)8-5-16-10(15)17-6-8/h1-6H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFGJMXBORDIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the reaction of 3-(trifluoromethoxy)aniline with a pyrimidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl or pyrimidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
5-(3-(Trifluoromethoxy)phenyl)pyrimidin-2-amine has been explored for its potential therapeutic effects, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit strong antimicrobial properties. A study reported that certain thiadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting enhanced efficacy against various bacterial strains .
Anticancer Properties
The compound has shown promise as an anticancer agent. Investigations into similar thiadiazole derivatives revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism highlights the potential of this compound in targeting cancer cells selectively .
Materials Science
The compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties allow it to be integrated into various formulations, enhancing material performance .
Agrochemical Potential
Exploration into the use of this compound as a pesticide or herbicide leverages its biological activity. Studies have indicated that similar compounds can effectively target specific pests while minimizing environmental impact .
Study on Antimicrobial Efficacy
A comparative study on various thiadiazole derivatives found that compounds with trifluoromethyl substitutions exhibited significantly lower MIC values against resistant strains of bacteria compared to traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Anticancer Mechanism Exploration
In a detailed examination of anticancer properties, researchers identified that certain derivatives induced apoptosis in multiple cancer cell lines. The mechanism involved targeting specific signaling pathways critical for cell survival . This finding underscores the therapeutic promise of this compound in oncology.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidin-2-amine Derivatives with Varied Substituents
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine (EP 4 146 630 B1)
- Structural Differences: The pyrimidine core is substituted with a difluorophenoxy group at C4, a methyl group at C5, and a trifluoromethyl group at C4.
- Key Properties: The trifluoromethyl group enhances lipophilicity compared to trifluoromethoxy.
5-Methyl-N-(3-(methylthio)phenyl)pyrimidin-2-amine (CAS 2326309-07-1)
Heterocyclic Analogs with Trifluoromethoxy Substituents
5-(3-(Trifluoromethoxy)phenyl)-1,3,4-thiadiazol-2-amine
- Structural Differences : Replaces the pyrimidine core with a 1,3,4-thiadiazole ring.
- Key Properties :
5-(Trifluoromethoxy)pyridin-2-amine
Substituted Phenyl Pyrimidin-2-amine Derivatives
4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (CAS 1354937-77-1)
- Structural Differences : A 3-fluorophenyl group at C4 and a 5-methylfuran at C5.
- Key Properties :
- Applications : Explored in antimicrobial research due to furan’s bioactive properties .
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)phenyl]pyrimidin-2-amine
Comparative Data Table
Research Implications
- Electron-Withdrawing Groups : Trifluoromethoxy enhances target binding in ion channel modulators (e.g., Kv11.1 activators) compared to methyl or fluorine .
- Commercial Viability : The target compound remains in active supply, whereas analogs like the thiadiazole derivative have been discontinued, highlighting its broader applicability .
Biological Activity
5-(3-(Trifluoromethoxy)phenyl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C11H8F3N3O
- Molecular Weight : 273.19 g/mol
The structure features a pyrimidine ring substituted with a trifluoromethoxy group and an aniline moiety, which enhances its chemical reactivity and biological activity. The trifluoromethoxy group is known to improve binding affinity to various biological targets, making it a subject of interest in drug design.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : It has been reported to interact with dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis, which could affect cell proliferation pathways.
- Targeting Cancer Pathways : Similar compounds have shown efficacy in inhibiting tumor growth and angiogenesis by targeting specific receptors involved in cancer cell survival and proliferation .
Anticancer Activity
The compound's anticancer properties have been highlighted in various studies:
- In Vitro Studies : In cell-based assays, compounds with similar structures have demonstrated significant inhibition of cancer cell lines. For instance, pyrimidine derivatives have shown IC50 values in the nanomolar range against FLT3 kinase, which is a validated target for acute myeloid leukemia (AML) treatment .
- Case Study Example : A recent study evaluated the efficacy of this compound against several FLT3-driven cell lines. The results indicated potent activity with IC50 values comparable to established FLT3 inhibitors.
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethoxy group has been linked to enhanced biological activity. Studies suggest that:
- Fluorinated Compounds : The presence of fluorine atoms can significantly increase the potency of drugs by improving metabolic stability and binding interactions with target proteins .
- Comparative Analysis : A comparison of different pyrimidine derivatives revealed that those containing the trifluoromethoxy group exhibited superior anticancer action compared to their non-fluorinated counterparts.
Table 1: Biological Activity Data for Pyrimidine Derivatives
| Compound | Target | IC50 (nM) | Comments |
|---|---|---|---|
| This compound | FLT3 Kinase | 13.9 | Highly selective over c-KIT |
| Compound A (non-fluorinated) | FLT3 Kinase | 5719 | Less potent than fluorinated analogs |
| Compound B (with methyl group) | Various Cancer Lines | 22.5 | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
